molecular formula C13H17BrFNO2 B8029139 Tert-butyl N-(4-bromo-3-fluorophenyl)-N-ethylcarbamate

Tert-butyl N-(4-bromo-3-fluorophenyl)-N-ethylcarbamate

Cat. No.: B8029139
M. Wt: 318.18 g/mol
InChI Key: OFQMZBFMLKTSAS-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-bromo-3-fluorophenyl)-N-ethylcarbamate is a chemical compound with the molecular formula C11H13BrFNO2. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a tert-butyl group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with an ethylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-bromo-3-fluorophenyl)-N-ethylcarbamate typically involves the reaction of 4-bromo-3-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl isocyanate to yield the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the intermediates and to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure consistent quality and yield. The use of automated systems for temperature control, reagent addition, and product isolation can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-bromo-3-fluorophenyl)-N-ethylcarbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used. The reactions are usually performed at room temperature or slightly elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), and catalytic hydrogenation are employed. The reactions are typically conducted in inert solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl derivatives depending on the nucleophile used.

    Oxidation Reactions: Major products include N-oxides and other oxidized derivatives.

    Reduction Reactions: Products include amines and other reduced compounds.

Scientific Research Applications

Tert-butyl N-(4-bromo-3-fluorophenyl)-N-ethylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-bromo-3-fluorophenyl)-N-ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, leading to changes in their activity. The presence of the bromine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and specificity for its targets. The ethylcarbamate moiety can also play a role in the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(4-bromo-3-chlorophenyl)-N-ethylcarbamate
  • Tert-butyl N-(4-bromo-3-methylphenyl)-N-ethylcarbamate
  • Tert-butyl N-(4-bromo-3-nitrophenyl)-N-ethylcarbamate

Uniqueness

Tert-butyl N-(4-bromo-3-fluorophenyl)-N-ethylcarbamate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with molecular targets. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

tert-butyl N-(4-bromo-3-fluorophenyl)-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFNO2/c1-5-16(12(17)18-13(2,3)4)9-6-7-10(14)11(15)8-9/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQMZBFMLKTSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=C(C=C1)Br)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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